molecular formula C21H20O5 B11156416 ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B11156416
M. Wt: 352.4 g/mol
InChI Key: OVIQADPZIJPFLH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate is a coumarin-derived compound featuring a 4-phenylchromen-2-one core substituted at the 7-position with an ethoxybutanoate group. Coumarin derivatives are widely studied for their biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties . These typically involve coupling 7-hydroxy-4-phenylcoumarin with haloesters in the presence of bases like potassium carbonate, followed by purification via silica chromatography .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate

InChI

InChI=1S/C21H20O5/c1-3-18(21(23)24-4-2)25-15-10-11-16-17(14-8-6-5-7-9-14)13-20(22)26-19(16)12-15/h5-13,18H,3-4H2,1-2H3

InChI Key

OVIQADPZIJPFLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings permit direct substitution. However, coumarins require activating groups (e.g., nitro) at the 7-position for such reactions. A two-step sequence is often necessary:

  • Nitration : Introduce a nitro group using HNO₃/H₂SO₄.

  • Ether Formation : Displace nitro with alkoxide nucleophiles (e.g., sodium butanoate ester).

Mitsunobu Reaction

The Mitsunobu reaction enables etherification of alcohols under mild conditions:

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to room temperature.

  • Substrates : 7-Hydroxy-4-phenylcoumarin and ethyl 2-hydroxybutanoate.

  • Yield : Reported Mitsunobu reactions for coumarins achieve 70–85% yields in analogous systems.

Esterification and Protecting Group Strategies

Direct Ester Coupling

Carbodiimide-mediated coupling (e.g., DCC/DMAP) links carboxylic acids to alcohols:

  • Reactants : 7-Hydroxy-4-phenylcoumarin and butanoic acid.

  • Activation : DCC (1.5 equiv), DMAP (0.1 equiv) in dichloromethane.

  • Limitation : Low yields (<40%) due to steric hindrance.

Stepwise Alkylation-Esterification

A more reliable approach involves:

  • Alkylation : Introduce a bromoethyl spacer via Williamson ether synthesis.

  • Esterification : Treat with ethyl bromobutanoate under basic conditions.

  • Solvent : EtOH or DMF.

  • Catalyst : K₂CO₃ or Cs₂CO₃.

  • Yield : 55–65% after purification.

Catalytic and Solvent Effects on Reaction Efficiency

Data from patent CN102503846B highlight critical parameters for analogous syntheses:

ParameterOptimal RangeImpact on YieldSource
Catalyst (L-proline)0.1–1.0 equiv+20–30%
Temperature25–35°CMaximizes selectivity
Solvent PolarityEtOH > DCM > DMSOEtOH: 58% yield
Reaction Time3–5 daysPrevents decomposition

Key findings:

  • L-proline enhances stereoselectivity in ketone-amine condensations, though its role in coumarin etherification remains unexplored.

  • Polar solvents (e.g., EtOH) improve nucleophilicity of alkoxide intermediates.

Analytical Characterization and Quality Control

1H-NMR (CDCl₃) for related compounds reveals:

  • Coumarin protons : δ 6.2–8.1 ppm (aromatic multiplet).

  • Ester methylene : δ 4.1–4.3 ppm (quartet, J = 7.1 Hz).

  • Butanoate chain : δ 1.2–1.4 ppm (triplet, CH₃).

HPLC-MS (ESI+) typically shows [M+H]+ ions at m/z 379.1 for the target compound.

Industrial-Scale Considerations

Patent CN101265188A details Grignard reagent-based protocols for 2-oxo-4-phenylbutyrates, emphasizing:

  • Cost Efficiency : Methyl tert-butyl ether (MTBE) reduces side reactions vs. THF.

  • Scalability : 30–60°C reaction temperatures align with industrial reactor capabilities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Properties : Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has shown potential as an anticancer agent. Research indicates that it can inhibit enzymes critical for DNA replication, such as DNA gyrase and topoisomerase, leading to disrupted cell proliferation and apoptosis in cancer cells.
    • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Biological Studies
    • Anti-inflammatory Effects : Studies have demonstrated its ability to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
    • Enzyme Inhibition : The compound's mechanism of action involves the inhibition of specific enzymes involved in metabolic pathways, which can be pivotal in drug design for metabolic disorders.
  • Material Science
    • Synthesis of Complex Molecules : this compound serves as a precursor in synthesizing more complex organic molecules, which can be utilized in various industrial applications .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers observed that the compound effectively inhibited the growth of cancer cell lines by inducing apoptosis through the inhibition of topoisomerase activity. This finding supports its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yloxy]butanoate exhibited strong inhibitory effects on bacterial growth, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogs

Compound Substituent Molecular Formula Melting Point (°C) Yield (%)
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate Butanoate ester C₂₁H₂₀O₅ Not reported Not reported
Ethyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate (2a ) Acetate ester C₁₉H₁₆O₅ 140–142 78
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetohydrazide (3a ) Acetohydrazide C₁₇H₁₄N₂O₄ 188–190 80

Analytical Techniques

Structural characterization of such compounds typically employs X-ray crystallography refined via SHELXL and visualized using tools like Mercury . For example, 2a and 3a were validated using spectroscopic methods (NMR, IR) and chromatographic purity checks . Computational tools (e.g., WinGX, ORTEP) aid in analyzing molecular geometry and packing patterns .

Research Implications

The butanoate derivative’s extended ester chain could offer advantages in drug design, such as prolonged half-life or reduced metabolic degradation. Comparative studies with 2a and 3a highlight the importance of side-chain engineering in optimizing coumarin-based therapeutics. Future work should prioritize synthesizing the target compound to evaluate its cytotoxicity and pharmacokinetic profile.

Biological Activity

Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate, a derivative of coumarin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H18O5
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 270596-07-1

The biological activity of coumarin derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds can modulate enzyme activity, influence gene expression, and exhibit antioxidant properties. Specifically, the presence of the coumarin moiety is crucial for their interaction with cellular pathways.

Antiviral Activity

Recent studies have demonstrated that coumarin derivatives can exhibit significant antiviral properties. For instance, a study indicated that novel diketone-hinged coumarin derivatives showed promising results against SARS-CoV-2, with specific compounds achieving up to a 76.23% reduction in viral RNA levels in vitro . This suggests that this compound may also possess similar antiviral potential.

Antimicrobial Properties

Coumarins are known for their antimicrobial activities. Research has shown that various coumarin derivatives exhibit potent antibacterial effects against a range of pathogens. For example, certain derivatives displayed minimum inhibitory concentrations (MIC) below 25 μM against Staphylococcus aureus and Pseudomonas aeruginosa . The structural features of this compound may enhance its efficacy against such microorganisms.

Antioxidant Activity

The antioxidant capacity of coumarins is well-documented. This compound likely contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

Research Findings and Case Studies

StudyFindings
Antiviral Activity Ethyl derivatives showed significant inhibition of SARS-CoV-2 replication in vitro .
Antimicrobial Efficacy Demonstrated MIC values against S. aureus and P. aeruginosa comparable to standard antibiotics .
Antioxidant Properties Exhibited strong free radical scavenging activity in various assays .

Q & A

Q. What is the standard protocol for synthesizing ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate?

The synthesis typically involves reacting 7-hydroxy-4-phenylcoumarin with ethyl 2-bromobutanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol. Reaction conditions (e.g., solvent choice, temperature) influence yield and purity. Post-synthesis purification via column chromatography is recommended. Structural confirmation requires NMR and mass spectrometry .

Q. How can researchers confirm the molecular structure of this compound?

Basic characterization includes:

  • ¹H/¹³C NMR : To identify proton and carbon environments, verifying ester and chromen substituents.
  • IR Spectroscopy : Confirms carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry : Validates molecular weight (338.4 g/mol) and fragmentation patterns. Advanced methods like X-ray crystallography (e.g., ) resolve stereoelectronic details .

Q. What are the primary chemical reactions this compound undergoes?

Key reactions include:

  • Hydrolysis : Ester cleavage under acidic/basic conditions to form carboxylic acids.
  • Oxidation : Chromen carbonyl groups may be oxidized to carboxylates.
  • Substitution : Brominated derivatives can be synthesized for functionalization. Reaction outcomes depend on solvent polarity and catalyst selection (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies derivatives with improved target binding (e.g., anticancer proteins). Tools like Gaussian or ORCA simulate electronic properties, guiding experimental prioritization .

Q. What strategies resolve contradictions in reported biological activity data for chromen derivatives?

Discrepancies may arise from purity variations or assay conditions. Mitigation steps:

  • Purity Analysis : HPLC (>95% purity threshold) and elemental analysis.
  • Standardized Assays : Use established cell lines (e.g., MCF-7 for anticancer studies) with controlled incubation times.
  • Structural Reanalysis : X-ray crystallography ( ) confirms stereochemical consistency .

Q. How can this compound be incorporated into polymer matrices for material science applications?

Techniques include:

  • Copolymerization : Radical-initiated polymerization with styrene or acrylates.
  • Thermal Analysis : DSC and TGA assess glass transition (Tg) and thermal stability.
  • Mechanical Testing : Tensile strength measurements evaluate chromen-induced rigidity enhancements .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Quenching : Monitors conformational changes in enzyme targets .

Q. How do substituent variations (e.g., halogenation) impact its reactivity and bioactivity?

Comparative studies () show:

  • Halogenation (Cl, Br) : Enhances anticancer activity via increased electrophilicity.
  • Methoxy Groups : Improve solubility but reduce cytotoxicity. Methodological approach: Synthesize analogs, test in parallel bioassays, and correlate substituent effects with Hammett parameters .

Methodological Challenges & Solutions

Q. What experimental design considerations are critical for studying its agricultural applications (e.g., as a pesticide)?

  • Bioassays : Test against model pests (e.g., Spodoptera frugiperda) under controlled humidity/temperature.
  • Field Trials : Compare efficacy with commercial pesticides using randomized block designs.
  • Environmental Impact : Assess soil half-life via LC-MS and non-target organism toxicity .

Q. How can researchers address solubility limitations in pharmacological studies?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).
  • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability.
  • Prodrug Design : Ester-to-acid hydrolysis in vivo enhances aqueous solubility .

Data Analysis & Validation

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Design of Experiments (DoE) : Response surface methodology identifies critical variables (e.g., base concentration).
  • ANOVA : Analyzes batch-to-batch variability (n ≥ 3 replicates).
  • Error Margins : Report yields with ±SD (e.g., 65 ± 5%) to highlight precision .

Q. Q. How can crystallographic data (e.g., ) resolve ambiguities in molecular conformation?

  • ORTEP Diagrams : Visualize bond angles/distances, confirming spatial arrangement.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking) influencing packing .

Safety & Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.